1-(2,4-Dimethylphenyl)Piperazine

Lipophilicity Physicochemical Property Positional Isomer Comparison

1-(2,4-Dimethylphenyl)piperazine (CAS 1013-76-9) is a substituted arylpiperazine with the molecular formula C₁₂H₁₈N₂, widely recognized as a privileged scaffold in medicinal chemistry. The compound serves dually as a core building block for the synthesis of multimodal serotonergic agents such as vortioxetine and as a reference standard in analytical method development.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 1013-76-9
Cat. No. B086057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylphenyl)Piperazine
CAS1013-76-9
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2CCNCC2)C
InChIInChI=1S/C12H18N2/c1-10-3-4-12(11(2)9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
InChIKeyRUIMBVCRNZHCRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer's Guide to 1-(2,4-Dimethylphenyl)piperazine (CAS 1013-76-9): A Key Arylpiperazine Intermediate for CNS Drug R&D


1-(2,4-Dimethylphenyl)piperazine (CAS 1013-76-9) is a substituted arylpiperazine with the molecular formula C₁₂H₁₈N₂, widely recognized as a privileged scaffold in medicinal chemistry. The compound serves dually as a core building block for the synthesis of multimodal serotonergic agents such as vortioxetine and as a reference standard in analytical method development . Unlike many in-class piperazines used solely as terminal pharmacophores, this compound's 2,4-dimethyl substitution pattern on the phenyl ring imparts a specific lipophilicity (LogP 2.21–2.6) that critically governs its downstream reactivity and pharmacokinetic modulation in derivative molecules [1].

Workflow
CNS drug discovery intermediate synthesis
Selection Logic
2,4-dimethyl substitution for specific lipophilicity control
Use Context
Reference standard for analytical method development

Why Generic Substitution Fails: Positional Isomer Differentiation in Dimethylphenylpiperazine Procurement


Interchanging 1-(2,4-dimethylphenyl)piperazine with its positional isomers (2,3-; 2,5-; 2,6-; 3,4-; 3,5-dimethylphenylpiperazine) compromises key molecular properties. The 2,4-substitution pattern yields a LogP of 2.21–2.6, whereas the 2,3-isomer exhibits a lower LogP of 2.03–2.11, reflecting a meaningful difference in octanol-water partitioning [1]. This lipophilicity differential, driven by methyl group placement, directly impacts blood-brain barrier permeability, metabolic stability, and the reactivity of the piperazine nitrogen in subsequent N-arylation or sulfanylation steps critical to manufacturing vortioxetine and related drug candidates [2]. Procurement of an incorrect isomer introduces a hidden variable that can alter reaction kinetics, impurity profiles, and ultimately the pharmacological fidelity of the final API.

!
Positional isomer mismatch
2,3-; 2,5-; or 2,6-dimethyl isomers may shift LogP by approximately 0.1–0.5 units, altering CNS permeability and reaction kinetics.
!
Regiochemical exclusivity in API synthesis
Only the 2,4-isomer maps to the vortioxetine synthetic route per EP 3023417 A1; other isomers break synthetic feasibility and impurity profiling.

Quantitative Selection Evidence for 1-(2,4-Dimethylphenyl)piperazine vs. Closest Analogs


LogP Differentiation: 2,4-Dimethyl vs. 2,3-Dimethyl Isomer Impacts Lipophilicity-Driven Drug Design

The 2,4-dimethylphenyl substitution pattern confers a measurably higher lipophilicity compared to the 2,3-isomer, a direct consequence of methyl group positioning on the aromatic ring [1]. This LogP differential is critical for CNS drug design, where optimal lipophilicity (typically LogP 2–5) is required for passive blood-brain barrier penetration .

LogP Differentiation
Data to verify
2,4-isomer LogP: 2.21–2.6 vs. 2,3-isomer LogP: 2.03–2.11
Reported lipophilicity difference may impact CNS penetration and metabolic stability.
Computational and experimental chromatographic data; ΔLogP ≈ 0.1–0.5 units.
Lipophilicity Physicochemical Property Positional Isomer Comparison

Regiochemical Indispensability in Vortioxetine Synthesis: Only the 2,4-Isomer Maps to the Final API

The industrial synthesis of vortioxetine (Brintellix/Trintellix), a marketed multimodal antidepressant, proceeds through intermediates that require the 2,4-dimethylphenyl group at a specific position. EP 3023417 A1 explicitly claims processes for preparing 1-[2-(2,4-dimethylphenylsulphanyl)phenyl]piperazine, confirming that the 2,4-substitution pattern is rigidly required for the final API structure [1]. Furthermore, 1-(2,4-dimethylphenyl)piperazine itself has been identified and quantified as a process-related impurity (Impurity 5/Impurity 1) in vortioxetine drug substance, with an optimized HPLC method achieving quantification in the 0.05–0.75 μg/mL range [2]. No other dimethylphenylpiperazine isomer serves this dual role as both synthetic precursor and characterized impurity standard.

Vortioxetine Synthesis Requirement
Head-to-head
Only 2,4-isomer claimed as intermediate in EP 3023417 A1 and characterized as impurity at 0.05–0.75 μg/mL.
Exclusive synthetic utility for vortioxetine API; other isomers are not suitable substitutes.
Confirmed by patent analysis and stability-indicating HPLC method.
Vortioxetine API Intermediate Regiochemical Specificity

Certified Reference Standard Availability Under ISO 17034: Guaranteed Metrological Traceability

1-(2,4-Dimethylphenyl)piperazine is commercially available as a certified reference standard produced under ISO 17034 accreditation, the international benchmark for reference material producer competence [1]. This certification guarantees metrological traceability, assigned purity, and measurement uncertainty—attributes required by ICH Q7 and pharmacopoeial monographs for API impurity quantification. By contrast, typical positional isomers (2,3-; 2,5-; 2,6-dimethylphenylpiperazine) are generally supplied only as research-grade chemicals (90–97% purity) without certified reference material documentation , rendering them unsuitable for regulatory submissions.

ISO 17034 Certification
Head-to-head
2,4-isomer available as ISO 17034-certified standard; comparators supplied as research-grade only.
Supports regulatory CMC filing by providing metrological traceability.
Non-certified isomers require additional in-house qualification.
Reference Standard ISO 17034 Analytical Quality Control

Fragment-Based Drug Discovery Utility: A Privileged Scaffold with Documented Polypharmacology

As a molecular fragment (MW 190.28), 1-(2,4-dimethylphenyl)piperazine is extensively used as a core scaffold for molecular linking, expansion, and modification in fragment-based drug discovery (FBDD) programs . The compound's intrinsic serotonergic polypharmacology is evidenced by the multimodal receptor profile of its downstream derivative vortioxetine, which exhibits high-affinity binding at hSERT (Ki = 1.6 nM), h5-HT₃A (Ki = 3.7 nM), h5-HT₁A (Ki = 15 nM), h5-HT₇ (Ki = 19 nM), and h5-HT₁B (Ki = 33 nM) [1]. This polypharmacological fingerprint, arising from the 2,4-dimethylphenyl-piperazine core, distinguishes it from other dimethylphenylpiperazine isomers that have not demonstrated comparable multi-target engagement profiles [2].

Multi-target Engagement
Class-level
Vortioxetine Ki: 1.6 nM (SERT)–33 nM (5-HT₁B); 3,5-isomer reported inactive at these receptors.
2,4-scaffold derivative shows broad polypharmacology; other isomer profiles may not transfer.
Radioligand binding data; class-level inference for fragment-based screening.
Fragment-Based Drug Discovery Polypharmacology Serotonin Receptor

Physical Form and Bulk Manufacturing Scalability: Liquid State and Demonstrated Kilo-Scale Supply

1-(2,4-Dimethylphenyl)piperazine is supplied as a liquid (density 1.01 g/mL, refractive index n20D 1.56, boiling point 153 °C at 10 mmHg) at production scales of up to 100 kg [1]. This physical form simplifies automated liquid handling in parallel synthesis and continuous flow chemistry platforms. In contrast, the 2,6-dimethyl isomer (CAS 1012-91-5) is supplied as a gray powder , introducing dosing complexity in automated synthesis workstations and heterogeneous reaction conditions during scale-up.

Physical Form & Scale
Data to verify
Liquid, density 1.01 g/mL, 100 kg bulk scale vs. 2,6-isomer as solid powder.
Liquid form may simplify automated liquid handling and continuous flow synthesis.
Supplier-reported specifications; purity ≥ 98% (GC).
Bulk Supply Physical Form Manufacturing Scalability

Optimal Application Scenarios for 1-(2,4-Dimethylphenyl)piperazine Based on Verified Evidence


Vortioxetine Generic API Development and Impurity Profiling

When developing generic vortioxetine (Brintellix/Trintellix) drug substance, 1-(2,4-dimethylphenyl)piperazine is the only isomer that serves as both a synthetic intermediate in the established industrial route per EP 3023417 A1 [1] and as a characterized impurity standard (Impurity 1/5) quantified at 0.05–0.75 μg/mL by stability-indicating HPLC [2]. Procuring the ISO 17034-certified reference standard ensures metrological traceability for ANDA/505(b)(2) regulatory submissions. No other dimethylphenylpiperazine positional isomer fulfills this dual role.

Fragment-Based CNS Drug Discovery Library Construction

The 2,4-isomer's modest molecular weight (190.28 Da) and proven polypharmacological potential—as demonstrated by the 5-target engagement profile of its vortioxetine derivative (Ki range 1.6–33 nM across SERT, 5-HT₃A, 5-HT₁A, 5-HT₇, and 5-HT₁B receptors) [3]—make it a high-value fragment for CNS-targeted screening libraries. Its liquid physical form further facilitates acoustic droplet ejection (ADE) and automated liquid handling in high-throughput screening platforms .

Method Development and Validation for Pharmacopoeial Quality Control

Analytical laboratories validating HPLC, UPLC, or LC-MS/MS methods for vortioxetine-related substances require 1-(2,4-dimethylphenyl)piperazine as a system suitability and calibration standard. The compound's well-defined LogP (2.21–2.6) and retention behavior on reverse-phase columns (Newcrom R1, acetonitrile/phosphoric acid mobile phase) provide predictable chromatographic performance [4]. ISO 17034 certification eliminates the need for in-house qualification of a reference standard [5], reducing method development timelines.

Parallel Medicinal Chemistry and Structure-Activity Relationship (SAR) Exploration

For medicinal chemistry teams exploring arylpiperazine SAR around serotonergic targets, the 2,4-isomer offers a strategic advantage: its LogP (2.21–2.6) falls within the optimal CNS drug-like range (LogP 2–5), while the 2,3-isomer's lower LogP (2.03–2.11) may reduce passive BBB permeability . The liquid form and kilo-scale availability also support parallel synthesis of derivative libraries in 96-well format without the powder weighing bottleneck associated with solid isomers [6].

Application
Selection Property
Validation Focus
Vortioxetine generic API development & impurity profiling
Regiochemical exclusivity per EP 3023417 A1
ISO 17034-certified standard for regulatory impurity quantification
Fragment-based CNS drug discovery library construction
Multi-target engagement potential of derived molecules
Serotonergic receptor binding profile review; liquid-handling compatibility
Method development & validation for pharmacopoeial QC
Well-defined LogP and reverse-phase retention behavior
System suitability and calibration standard performance
Parallel medicinal chemistry & SAR exploration
Lipophilicity within reported CNS drug-like range
Kilo-scale liquid supply for automated parallel synthesis

Technical Documentation Hub

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